3-(2-Pyridyl)-4, 5-dihydropyrazol-5-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-pyridin-2-yl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C8H7N3O/c12-8-5-7(10-11-8)6-3-1-2-4-9-6/h1-4H,5H2,(H,11,12) |
InChI Key |
KDMXPHUQHISFDD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NNC1=O)C2=CC=CC=N2 |
Origin of Product |
United States |
The Significance of Dihydropyrazolone Scaffolds in Heterocyclic Chemistry
The dihydropyrazolone ring system is a prominent structural motif found in a vast array of biologically active compounds. researchgate.netnist.govnih.gov Historically, the chemistry of pyrazolones dates back to 1883 with the synthesis of antipyrine (B355649) by Ludwig Knorr, one of the earliest synthetic pharmaceuticals. nih.govnih.gov This discovery paved the way for the development of a multitude of pyrazolone-based analgesics and anti-inflammatory agents. researchgate.netnih.gov
The versatility of the dihydropyrazolone scaffold stems from its unique electronic and structural features. The presence of two adjacent nitrogen atoms and a carbonyl group within the five-membered ring allows for a variety of intermolecular interactions, including hydrogen bonding, which is crucial for binding to biological targets. mdpi.com Furthermore, the dihydropyrazolone ring can exist in several tautomeric forms, which can influence its chemical reactivity and biological activity. fu-berlin.demdpi.combeilstein-journals.org
In contemporary chemical research, the dihydropyrazolone scaffold continues to be a focal point for the design and synthesis of novel therapeutic agents. Its derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. rsc.orgnih.gov The adaptability of the dihydropyrazolone ring to various chemical modifications allows for the fine-tuning of its physicochemical and biological properties, making it a privileged scaffold in drug discovery. researchgate.net
An Academic Perspective on Pyridine Substituted Dihydropyrazolones
From an academic standpoint, pyridine-substituted dihydropyrazolones are of interest for several reasons:
Modulation of Biological Activity: The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, potentially enhancing the binding affinity of the molecule to biological targets. The position of the nitrogen atom and the substitution pattern on the pyridine ring can be systematically varied to explore structure-activity relationships (SAR).
Tautomeric Equilibria: The pyridine substituent can influence the tautomeric equilibrium of the dihydropyrazolone ring. fu-berlin.denih.gov This interplay between the two heterocyclic systems is a subject of academic inquiry, often investigated using spectroscopic and computational methods.
Coordination Chemistry: The pyridine nitrogen provides a potential coordination site for metal ions, opening up possibilities for the development of novel metal complexes with catalytic or therapeutic applications.
Research in this area often involves the synthesis of libraries of pyridine-substituted dihydropyrazolones with diverse substitution patterns to screen for specific biological activities or to study their fundamental chemical properties.
The Research Trajectory of 3 2 Pyridyl 4,5 Dihydropyrazol 5 One: a Historical Context
Established Synthetic Pathways for the 4,5-Dihydropyrazol-5-one Core
The 4,5-dihydropyrazol-5-one ring is a common scaffold in organic synthesis, and several reliable methods have been established for its construction. These pathways typically involve the cyclization of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.
Condensation Reactions in Dihydropyrazolone Ring Formation
The most classical and widely employed method for the synthesis of the 4,5-dihydropyrazol-5-one core is the condensation reaction between a β-ketoester and hydrazine. hilarispublisher.com This reaction, first reported by Knorr in 1883, proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization with the elimination of an alcohol to form the stable five-membered ring. researchgate.net
The general mechanism involves the nucleophilic attack of the hydrazine on the keto group of the β-ketoester, followed by dehydration to form the hydrazone. Subsequent intramolecular attack of the remaining hydrazine nitrogen on the ester carbonyl group leads to a tetrahedral intermediate, which then collapses to form the pyrazolone ring with the loss of an alcohol molecule. The reaction is typically carried out in a protic solvent such as ethanol, and can be catalyzed by either acid or base.
Multicomponent Reaction Approaches to Dihydropyrazolone Derivatives
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step, adhering to the principles of green chemistry by minimizing waste and energy consumption. hilarispublisher.commdpi.com Several MCRs have been developed for the synthesis of dihydropyrazolone derivatives, often leading to more complex and decorated pyranopyrazole structures in a one-pot fashion. nih.gov
A common four-component reaction involves the condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile), a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate (B1144303). researchgate.netnih.gov These reactions can be promoted by various catalysts, including L-proline, piperidine, or even under catalyst-free conditions in aqueous media. The key intermediate in these reactions is the in-situ formed pyrazolone from the β-ketoester and hydrazine, which then participates in subsequent condensation and cyclization steps.
| Reactants | Catalyst/Conditions | Product Type | Yield (%) |
| Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | L-proline, Ethanol, reflux | 6-Amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 85-95 |
| Aromatic Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Water, room temperature | Dihydropyrano[2,3-c]pyrazoles | High |
Hydrazine Derivative Condensation Routes for Dihydropyrazolone Synthesis
The choice of hydrazine derivative is crucial in the synthesis of dihydropyrazolones as it determines the substituent at the N1 position of the pyrazolone ring. While hydrazine hydrate is commonly used to produce N-unsubstituted pyrazolones, substituted hydrazines such as phenylhydrazine (B124118) or arylhydrazines can be employed to introduce various groups at the N1 position. researchgate.net This allows for the modulation of the electronic and steric properties of the final molecule.
The reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives is another versatile route to 4,5-dihydropyrazoles (pyrazolines). These can then be oxidized to pyrazoles or, in the case of specific chalcone (B49325) precursors, can lead to the formation of pyrazolone structures. The reaction of α,β-unsaturated esters with hydrazine can also yield pyrazolones.
Targeted Synthesis of 3-(2-Pyridyl)-4,5-dihydropyrazol-5-one and its Direct Precursors
The introduction of a 2-pyridyl moiety at the C3 position of the pyrazolone ring requires specific starting materials that contain the pre-formed pyridine ring. The general synthetic strategies for the pyrazolone core are then adapted to these pyridine-containing precursors.
Strategies for Introducing the 2-Pyridyl Moiety to the Pyrazolone Scaffold
A primary strategy for the synthesis of 3-(2-pyridyl)-4,5-dihydropyrazol-5-one involves the use of a β-ketoester containing a 2-pyridyl group. The key precursor for this approach is ethyl picolinoylacetate . This compound can be synthesized via a Claisen condensation of 2-acetylpyridine (B122185) with diethyl carbonate. Once obtained, ethyl picolinoylacetate can be reacted with hydrazine hydrate in a manner analogous to the classical Knorr pyrazole (B372694) synthesis to yield the target molecule.
An alternative approach involves starting with 2-acetylpyridine and a source of a two-carbon unit that can be cyclized with hydrazine. For instance, the reaction of 2-acetylpyridine with an appropriate aldehyde can form a chalcone-like intermediate, which can then be reacted with a hydrazine derivative. A study on the synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides demonstrated a successful route starting from 2-acetyl pyridine and substituted benzaldehydes to form α,β-unsaturated ketones, which were then cyclized with thiosemicarbazide. This methodology confirms the viability of using 2-acetylpyridine as a precursor for the 3-(2-pyridyl)pyrazoline core.
| Precursor | Reagent 1 | Reagent 2 | Intermediate/Product |
| 2-Acetylpyridine | Diethyl carbonate | Sodium ethoxide | Ethyl picolinoylacetate |
| Ethyl picolinoylacetate | Hydrazine hydrate | Ethanol, reflux | 3-(2-Pyridyl)-4,5-dihydropyrazol-5-one |
| 2-Acetylpyridine | Aromatic aldehyde | Base | 1-(Pyridin-2-yl)-3-arylprop-2-en-1-one (Chalcone) |
| Chalcone | Hydrazine hydrate | Acetic acid | 5-Aryl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole |
One-Pot and Expedited Synthetic Protocols for Pyridine-Dihydropyrazolones
The development of one-pot and expedited synthetic protocols is highly desirable for improving efficiency and reducing waste. For the synthesis of pyridine-containing pyrazolones, multicomponent reactions can be envisioned. A three-component reaction of an appropriate pyridine-containing aldehyde, an active methylene compound, and a pyrazolone could potentially lead to fused pyridine-pyrazole systems. mdpi.com
While a specific one-pot synthesis for 3-(2-pyridyl)-4,5-dihydropyrazol-5-one is not extensively documented, the principles of MCRs can be applied. For instance, a one-pot reaction of 2-acetylpyridine, diethyl oxalate, and hydrazine hydrate under suitable conditions could potentially yield the target compound directly, bypassing the isolation of the ethyl picolinoylacetate intermediate. Microwave-assisted synthesis has also been shown to accelerate the formation of pyrazolone derivatives, often under solvent-free conditions, and could be a viable expedited route for the synthesis of 3-(2-pyridyl)-4,5-dihydropyrazol-5-one.
Green Chemistry Principles in the Synthesis of Pyrazolone Derivatives (e.g., Ultrasonic Assistance)
In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of heterocyclic compounds, including pyrazolone derivatives, to minimize environmental impact. researchgate.nettaylorfrancis.com These principles advocate for the use of less hazardous materials, energy efficiency, and waste reduction. nih.gov One of the prominent green techniques employed in pyrazolone synthesis is the use of ultrasonic irradiation. benthamdirect.comrsc.org
Ultrasound-assisted synthesis utilizes high-frequency sound waves to induce cavitation in the reaction medium, which generates localized high-temperature and high-pressure zones. nih.govresearchgate.net This phenomenon enhances reaction rates and often leads to higher yields compared to conventional heating methods. researchgate.net The key advantages of this methodology include significant reductions in reaction times (from hours to minutes), lower energy consumption, and the ability to conduct reactions under milder conditions, sometimes even solvent-free. researchgate.netresearchgate.net
The synthesis of pyrazolone derivatives via the condensation of β-ketoesters with hydrazine derivatives is a classic example that benefits from ultrasonic assistance. researchgate.net This approach not only accelerates the reaction but also simplifies the work-up procedure, aligning with the core tenets of green chemistry. researchgate.net The efficiency of this method highlights a sustainable and environmentally conscious route to valuable pyrazolone scaffolds. nih.gov
Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Pyrazolone Derivatives
| Method | Reaction Time | Conditions | Yield | Reference |
|---|---|---|---|---|
| Conventional Heating | Several hours | Reflux, Organic Solvents | Good | researchgate.net |
| Ultrasonic Irradiation | 2–20 minutes | Solvent or Solvent-free, Room Temp. | Good to Excellent | researchgate.netresearchgate.net |
Advanced Derivatization and Functionalization Strategies of the Dihydropyrazol-5-one System
The 3-(2-pyridyl)-4,5-dihydropyrazol-5-one core is a versatile template for a wide range of chemical modifications. Its structure features multiple reactive sites, including the two nitrogen atoms of the pyrazole ring and the active methylene group at the C4 position, allowing for extensive derivatization. nih.gov These functionalization strategies are crucial for modulating the physicochemical and biological properties of the parent compound, leading to the creation of diverse chemical libraries.
N-Substitution Reactions on the Dihydropyrazol-5-one Ring System
The pyrazolone ring contains two nitrogen atoms, N1 and N2, which are key sites for substitution. The pyridine-like nitrogen (N1) is a common target for introducing various substituents. nih.gov N-substitution reactions, such as alkylation and acylation, are fundamental strategies for modifying the pyrazolone core.
N-alkylation is typically achieved by reacting the pyrazolone with an alkyl halide in the presence of a base. For instance, the synthesis of 2-(4-methoxybenzyl) substituted-3-methyl-1,2-dihydropyrazol-5-one involves the reaction with a substituted benzyl (B1604629) hydrazine derivative. connectjournals.com Similarly, N-acylation can be performed by treating the pyrazolone with an acyl chloride or acid anhydride. This reaction leads to the formation of N-acylpyrazolone derivatives, which have been shown to be important synthetic intermediates. researchgate.net These N-substitutions can significantly influence the molecule's properties and are a cornerstone of its derivatization chemistry.
Introduction of Halogen, Alkyl, and Aryl Substituents on the Dihydropyrazolone Moiety
The carbon backbone of the dihydropyrazolone ring, particularly the C4 position, is amenable to the introduction of various functional groups. The electronic nature of the pyrazole ring facilitates electrophilic substitution reactions at this site.
Halogenation: Halogen atoms can be introduced onto the pyrazole ring or the appended pyridyl group using standard halogenating agents. The synthesis of halogen-substituted pyridyl-pyrazolo compounds has been explored as a strategy to develop new derivatives. nih.govgoogle.com
Alkylation and Arylation: The introduction of alkyl and aryl groups can be achieved through several methods. While direct Friedel-Crafts type reactions can be challenging, alternative strategies are employed. For example, the Vilsmeier-Haack reaction can be used to introduce a formyl group at the C4 position, which then serves as a handle for further modifications. mdpi.comnih.gov Furthermore, modern cross-coupling reactions, such as the Suzuki or Heck reactions, can be utilized to form C-C bonds, attaching aryl substituents to the pyrazolone scaffold. nih.gov These substitutions are critical for expanding the structural diversity of the core molecule. googleapis.com
Formation of Thiocarboxamide and Sulfonamide Derivatives
Incorporating sulfur-containing functional groups like thiocarboxamides and sulfonamides is a well-established strategy in medicinal chemistry to enhance biological activity.
Thiocarboxamide Derivatives: The synthesis of 3-(2-pyridyl)-4,5-dihydropyrazol-1-thiocarboxamides has been reported. researchgate.net These compounds are typically prepared by reacting the corresponding 4,5-dihydropyrazole with an isothiocyanate, such as phenyl isothiocyanate, in a suitable solvent like benzene (B151609). researchgate.netnih.gov This reaction proceeds smoothly to yield the N1-thiocarboxamide functionalized pyrazoline. researchgate.net
Sulfonamide Derivatives: Pyrazole-sulfonamide hybrids are another important class of derivatives. ekb.eg A common synthetic route involves the reaction of an aminopyrazole with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base like pyridine. nih.govresearchgate.net Alternatively, the pyrazolone ring can be constructed using a hydrazine that already bears a sulfonamide moiety, such as 4-hydrazinobenzenesulfonamide. scielo.org.mxrsc.org This latter approach allows for the direct incorporation of the benzenesulfonamide (B165840) group at the N1 position of the pyrazole ring. rsc.org
Table 2: Examples of Synthesized Pyrazole-Sulfonamide Derivatives
| Starting Pyrazole/Hydrazine | Reagent | Resulting Derivative Class | Reference |
|---|---|---|---|
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole | Benzenesulfonyl chloride | N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide | researchgate.net |
| Chalcone Precursors | 4-Hydrazinobenzenesulfonamide hydrochloride | 4-(Pyrazol-1-yl)benzenesulfonamide | rsc.org |
| Hispolon/Dihydrohispolons | 4-Sulfonamidephenyl hydrazine hydrochloride | Hispolon derived Pyrazole Sulfonamides | scielo.org.mx |
Conjugation with Other Heterocyclic Systems (e.g., Thiazolidinones, Benzothiazoles)
Molecular hybridization, the strategy of covalently linking two or more pharmacophoric moieties, is a powerful tool in drug design. Conjugating the 3-(2-pyridyl)-4,5-dihydropyrazol-5-one scaffold with other heterocyclic systems like thiazolidinones and benzothiazoles can lead to novel compounds with potentially synergistic or enhanced activities.
Benzothiazole (B30560) Hybrids: The synthesis of pyrazole-benzothiazole conjugates is well-documented. researchgate.netnih.govnano-ntp.com A frequent strategy involves the cyclocondensation of a chalcone intermediate with a hydrazine derivative bearing the second heterocycle. For example, treating a suitable chalcone with 2-hydrazinobenzothiazole (B1674376) yields pyrazolines directly linked to a benzothiazole ring. researchgate.nettandfonline.com Another approach involves reacting a pyrazole carbaldehyde with a functionalized benzothiazole, creating a hybrid molecule through a Schiff base or a similar linkage. tandfonline.comuctm.edu
Thiazolidinone Hybrids: While specific examples for the direct conjugation of 3-(2-pyridyl)-4,5-dihydropyrazol-5-one with thiazolidinones are less common in the immediate literature, general synthetic routes can be proposed. A common method for creating such hybrids involves a multi-step synthesis. Typically, a pyrazole derivative containing an aldehyde function (e.g., a pyrazole-4-carbaldehyde) is first condensed with an amine to form a Schiff base. This intermediate can then undergo cyclization with thioglycolic acid to form the thiazolidinone ring, resulting in a pyrazole-thiazolidinone conjugate. This versatile approach allows for the fusion of these two important heterocyclic systems.
Vibrational Spectroscopy Analysis (FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of 3-(2-Pyridyl)-4,5-dihydropyrazol-5-one and its derivatives, the IR spectra typically exhibit characteristic absorption bands that confirm the presence of key structural features.
For instance, the FT-IR spectra of pyrazolone derivatives often show a strong N-H stretching vibration. jmchemsci.commdpi.com In some derivatives, this peak appears in the range of 3242-3565 cm⁻¹. mdpi.com Another significant peak is the C=O stretching vibration of the pyrazolone ring, which is typically observed around 1740 cm⁻¹. jmchemsci.com However, conjugation can shift this peak to a lower frequency. researchgate.net The C=N stretching vibration is found in the region of 1565-1595 cm⁻¹, while the C-H stretching of the aromatic pyridine ring is observed around 3061 cm⁻¹. jmchemsci.com
The spectra of substituted derivatives show additional characteristic peaks. For example, in a 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, a broad band between 3200 and 3400 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid group, while C-H stretching vibrations in the aromatic rings appear between 3000 and 3100 cm⁻¹. nih.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H | Stretching | 3242-3565 | mdpi.com |
| C-H (Aromatic) | Stretching | ~3061 | jmchemsci.com |
| C=O | Stretching | ~1740 | jmchemsci.com |
| C=N | Stretching | 1565-1595 | jmchemsci.com |
| O-H (Carboxylic Acid) | Stretching | 3200-3400 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
¹H and ¹³C NMR spectroscopy are indispensable for determining the precise arrangement of atoms within a molecule. For 3-(2-Pyridyl)-4,5-dihydropyrazol-5-one and its derivatives, NMR data provide detailed information about the chemical environment of each proton and carbon atom.
In the ¹H NMR spectrum of a pyrazolone derivative, the N-H proton of the pyrazole ring typically appears as a singlet in the downfield region, for instance at δ 8.77 ppm. jmchemsci.com The protons of the dihydropyrazole ring, H4 and H5, often resonate as doublets, confirming the fused ring system. jmchemsci.com Aromatic protons from the pyridine ring and any other aryl substituents generally appear as multiplets in the range of δ 7.03-7.32 ppm. jmchemsci.com
The ¹³C NMR spectra provide complementary information. For a derivative like 5-methyl-2-(2-(3-oxobutyl)phenyl)-2,4-dihydro-3H-pyrazol-3-one, the carbonyl carbon (C=O) of the pyrazolone ring resonates at approximately δ 171.8 ppm. rsc.org The carbon of the methyl group appears at around δ 17.1 ppm. rsc.org The carbons of the phenyl and pyrazole rings show signals in the aromatic region, typically between δ 127 and 157 ppm. jmchemsci.comrsc.org
| Nucleus | Functional Group/Position | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | N-H (Pyrazole) | ~8.77 | jmchemsci.com |
| ¹H | Aromatic Protons | 7.03-7.32 | jmchemsci.com |
| ¹H | H4, H5 (Dihydropyrazole) | 4.21-4.88 | jmchemsci.com |
| ¹³C | C=O (Pyrazolone) | ~171.8 | rsc.org |
| ¹³C | Aromatic Carbons | 127-157 | jmchemsci.comrsc.org |
| ¹³C | CH₃ | ~17.1 | rsc.org |
High-Resolution Mass Spectrometry Techniques
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of a compound. For derivatives of 3-(2-Pyridyl)-4,5-dihydropyrazol-5-one, techniques like Electrospray Ionization (ESI) are commonly employed.
For example, the HRMS (ESI) data for 5-methyl-2-(2-(3-oxobutyl)phenyl)-2,4-dihydro-3H-pyrazol-3-one showed a calculated mass for [C₁₄H₁₆N₂O₂ + H]⁺ of 245.1290, with the found value being 245.1289, confirming the molecular formula. rsc.org Similarly, for other derivatives, the mass spectral data often show the M+1 peak, which corresponds to the protonated molecule, further validating the molecular weight. naturalspublishing.com
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is influenced by the extent of conjugation. Pyridyl-substituted pyrazole derivatives are known to exhibit absorption bands in the UV-Vis region. For instance, 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene displays two absorption maxima around 250 nm and 280 nm, which are attributed to the π-π* transitions within the pyridyl pyrazole and benzene systems. researchgate.net The position of these absorption bands can be influenced by the solvent polarity. scispace.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions.
For a derivative, 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, single-crystal X-ray diffraction confirmed its molecular structure. mdpi.com In another example, 5-(2-hydroxyphenyl)-3-methyl-4,5-dihydropyrazole-1-carbaldehyde, the crystal structure revealed a dihedral angle of 68.35 (5)° between the dihydropyrazole and benzene rings. nih.gov The dihydropyrazole ring was found to be nearly planar. nih.gov Such studies also elucidate intermolecular interactions like hydrogen bonding, which stabilize the crystal packing. nih.gov
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
|---|---|---|---|---|
| 5-(2-Hydroxyphenyl)-3-methyl-4,5-dihydropyrazole-1-carbaldehyde | Monoclinic | P2₁/n | Dihedral angle between rings: 68.35 (5)° | nih.gov |
| 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol | Data not specified in abstract | mdpi.com |
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the empirical and molecular formula of newly synthesized compounds.
For example, in the synthesis of a fused pyrazole derivative with the formula C₁₉H₁₆N₄, the calculated elemental analysis was C, 75.47%; H, 6.0%; N, 18.53%. The found values were C, 75.12%; H, 5.78%; N, 18.12%, which are in close agreement with the calculated values. jmchemsci.com Similarly, for 5-(2-hydroxyphenyl)-3-methyl-4,5-dihydropyrazole-1-carbaldehyde (C₁₁H₁₂N₂O₂), the calculated percentages were C, 64.7%; H, 5.9%; N, 13.7%, while the analysis found C, 64.5%; H, 6.1%; N, 14.0%. nih.gov
| Compound Formula | Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|
| C₁₉H₁₆N₄ | C | 75.47 | 75.12 | jmchemsci.com |
| H | 6.0 | 5.78 | ||
| N | 18.53 | 18.12 | ||
| C₁₁H₁₂N₂O₂ | C | 64.7 | 64.5 | nih.gov |
| H | 5.9 | 6.1 | ||
| N | 13.7 | 14.0 |
Coordination Chemistry of 3 2 Pyridyl 4, 5 Dihydropyrazol 5 One and Its Analogues
Ligand Design Principles and Coordination Sites of Pyrazolone (B3327878) Derivatives
The design of pyrazolone-based ligands like 3-(2-Pyridyl)-4,5-dihydropyrazol-5-one is centered on their ability to exist in different tautomeric forms, which dictates their coordination behavior. These ligands typically exhibit keto-enol tautomerism. In the solid state and in solution, an equilibrium exists between the keto form, where a proton resides on a nitrogen atom of the pyrazole (B372694) ring, and the enol form, characterized by a hydroxyl group at the C5 position. This versatility allows them to function as either neutral or mono-anionic ligands.
The primary coordination sites in pyrazolone derivatives are the carbonyl oxygen (in the keto form) or the enolic oxygen (in the enol form) and a nitrogen atom of the pyrazole ring. researchgate.net The introduction of a 2-pyridyl substituent at the C3 position introduces an additional nitrogen donor site. This design transforms the ligand into a potentially tridentate N,N,O-chelating agent. Coordination with a metal ion typically involves the pyridyl nitrogen, the pyrazole nitrogen at position 2, and the deprotonated enolic oxygen, forming stable five- and six-membered chelate rings. This multidentate character enhances the stability of the resulting metal complexes. researchgate.net The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating anions.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with pyrazolone-based ligands can be achieved through conventional chemical methods or by electrochemical techniques.
Transition metal complexes of pyrazolone derivatives are typically synthesized by reacting the ligand with a corresponding metal salt in a suitable solvent, often an alcohol like methanol (B129727) or ethanol. researchgate.net The mixture is usually refluxed for several hours to ensure the completion of the reaction. researchgate.net Upon cooling, the solid metal complex often precipitates and can be collected by filtration, washed, and dried. researchgate.net
The stoichiometry of the resulting complexes, commonly 1:1, 1:2, or 2:3 (metal:ligand), depends on the metal ion's coordination number and charge, as well as the ligand's denticity. nih.govsaudijournals.com For instance, octahedral complexes are often formed with divalent metal ions like Mn(II), Co(II), and Ni(II), resulting in formulas such as [M(L)₂(H₂O)₂], where L represents the deprotonated pyrazolone ligand. nih.govamrita.edu Tetrahedral geometries are common for Zn(II) and some Co(II) complexes, while Cu(II) can adopt either square planar or distorted octahedral geometries. unicam.itresearchgate.netsemnan.ac.ir Studies have reported the synthesis and characterization of numerous complexes, including those of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). amrita.edu Additionally, complexes with higher oxidation state metals, such as Mo(IV), have been prepared, showcasing the broad applicability of these ligands.
An alternative and efficient route for synthesizing metal chelates of pyrazolone derivatives is through electrochemical methods. This technique typically involves the electrochemical oxidation of a sacrificial metal anode in a non-aqueous solvent (like acetonitrile (B52724) or methanol) containing the dissolved ligand.
In this process, a simple electrochemical cell is used where the anode is made of the metal to be complexed (e.g., Co, Ni, Cu, Zn, Cd) and the cathode is an inert material like platinum. As electrical current is passed through the solution, the metal anode oxidizes and dissolves, releasing metal ions (M → Mⁿ⁺ + ne⁻) directly into the solution in close proximity to the ligand molecules. These newly formed, highly reactive metal ions are immediately chelated by the pyrazolone ligand to form the desired metal complex, which often precipitates out of the solution. This method offers several advantages, including high purity of the products, mild reaction conditions, and the ability to synthesize complexes that may be difficult to obtain through conventional routes.
Structural Analysis of Pyrazolone Metal Complexes
The precise structure and bonding in pyrazolone metal complexes are elucidated using a combination of single-crystal X-ray diffraction and various spectroscopic techniques.
X-ray studies have confirmed a variety of coordination geometries for metal-pyrazolone complexes.
Octahedral Geometry: This is a common geometry for many transition metal ions, including Mn(II), Fe(III), Co(II), and Ni(II). nih.govunicam.it For example, in complexes of the type [M(L)₂(H₂O)₂], the two pyrazolone ligands typically act as bidentate chelators, with the remaining two coordination sites occupied by water molecules or other solvent molecules. nih.gov Distorted octahedral geometries are also frequently observed, particularly for Cu(II) complexes due to the Jahn-Teller effect.
Tetrahedral Geometry: This geometry is often observed for d¹⁰ ions like Zn(II) and Cd(II), as well as for some Co(II) complexes. researchgate.net In these cases, the metal ion is typically coordinated to two bidentate pyrazolone ligands, resulting in a formula of [M(L)₂].
Square Planar Geometry: This geometry is characteristic of d⁸ ions like Ni(II) in a low-spin configuration and is also found in some Cu(II) complexes. semnan.ac.ir The diamagnetic nature of certain Ni(II) complexes is a strong indicator of a square planar arrangement. saudijournals.com
The table below summarizes representative coordination geometries determined by X-ray diffraction for various metal complexes with pyrazolone-type ligands.
| Metal Ion | Coordination Geometry | Example Complex Formula |
| Co(II) | Tetrahedral | [Co{Me₂Ga(pz)₂}₂] |
| Ni(II) | Square Planar | [Ni{Me₂Ga(pz)₂}₂] |
| Ni(II) | Octahedral | [Ni(Bmpp-Dh)₂(H₂O)₂] |
| Cu(II) | Distorted Square Planar | [Cu₂(L¹)₃(OAc)] |
| Cd(II) | Distorted Octahedral | [Cd(L¹)₂Cl₂] |
| Zn(II) | Tetrahedral | [Zn(L)₂] |
Note: The ligand abbreviations (pz, Bmpp-Dh, L¹, L) refer to various pyrazolone or pyrazole derivatives as described in the source literature. saudijournals.comnih.govsemnan.ac.ir
Spectroscopic methods and magnetic measurements provide valuable insights into the coordination mode of the ligand and the geometry of the metal center.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the pyrazolone ligand to the metal ion. Key vibrational bands of the free ligand are monitored for shifts upon complexation. A significant shift or disappearance of the ν(C=O) band (typically around 1630-1680 cm⁻¹) and the appearance of new bands associated with C-O stretching suggest coordination through the carbonyl/enolic oxygen. nih.gov Similarly, shifts in the ν(C=N) bands of the pyrazole and pyridyl rings indicate the involvement of the nitrogen atoms in bonding. The appearance of new, weak bands in the far-IR region (typically 400-600 cm⁻¹) can often be assigned to M-O and M-N stretching vibrations, providing direct evidence of complex formation.
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry. The d-d electronic transitions observed in the visible region are characteristic of the specific metal ion and its environment. For example, octahedral Ni(II) complexes typically show two or three absorption bands corresponding to spin-allowed transitions, whereas tetrahedral Co(II) complexes exhibit characteristic absorptions in the visible region. nih.gov The position and intensity of these bands are used to calculate ligand field parameters, which help in assigning the geometry. unicam.it
Magnetic Moment: Measuring the magnetic susceptibility of a complex at room temperature allows for the calculation of its effective magnetic moment (μ_eff). This value is highly indicative of the number of unpaired electrons and, consequently, the oxidation state and coordination geometry of the central metal ion.
High-spin octahedral Co(II) (d⁷) complexes typically have magnetic moments in the range of 4.3–5.2 B.M. nih.gov
Octahedral Ni(II) (d⁸) complexes generally exhibit magnetic moments of 2.9–3.4 B.M., consistent with two unpaired electrons. nih.gov
Square planar Ni(II) complexes are diamagnetic (μ_eff ≈ 0 B.M.). saudijournals.com
Octahedral Cu(II) (d⁹) complexes usually have magnetic moments around 1.7–2.2 B.M. unicam.it
The table below summarizes typical spectroscopic and magnetic data for different geometries of transition metal complexes with pyrazolone-type ligands.
| Metal Ion | Geometry | Typical UV-Vis Bands (d-d transitions) | Typical Magnetic Moment (μ_eff, B.M.) |
| Co(II) | Octahedral | ~550 nm, ~630 nm, ~710 nm | 4.45 - 4.48 |
| Ni(II) | Octahedral | ~430 nm, ~680 nm, ~810 nm | 2.90 - 2.98 |
| Ni(II) | Square Planar | - | Diamagnetic |
| Cu(II) | Distorted Octahedral | Broad bands in the visible region | ~1.7 - 2.2 |
Data compiled from studies on analogous pyrazolone complexes. saudijournals.comnih.govunicam.it
Influence of Ligand Modification on Coordination Behavior and Stability
The introduction of substituents onto the basic framework of 3-(2-pyridyl)-4,5-dihydropyrazol-5-one and its analogues can significantly alter their coordination chemistry. These modifications can impact the ligand's bite angle, its ability to form bridges between metal centers, and the electron density at the donor nitrogen atoms. Consequently, these changes have a direct effect on the stability and reactivity of the resulting metal complexes.
The size and spatial arrangement of substituents on the ligand framework can impose significant steric constraints that dictate the coordination geometry and nuclearity of the metal complexes. The introduction of bulky groups in proximity to the coordinating nitrogen atoms can hinder the approach of metal ions and influence the number of ligands that can be accommodated in the coordination sphere.
Research on analogous pyridylpyrazole ligands has demonstrated that increasing the steric bulk of substituents can lead to the formation of complexes with lower coordination numbers or distorted geometries. For instance, in a study of zinc(II) complexes with N-(2-pyridyl)-3,5-dialkylpyrazole ligands, the presence of bulky cyclohexyl-fused rings, as opposed to linear or branched alkyl substituents, was found to influence the solution stability and crystal packing of the resulting complexes. The bulkiness of the cyclohexyl group can prevent certain intermolecular interactions, such as π-π stacking, which are observed in less sterically hindered analogues.
The influence of steric hindrance on coordination can be observed in changes in bond lengths and angles within the metal's coordination sphere. While specific comparative data for a systematic series of 3-(2-Pyridyl)-4,5-dihydropyrazol-5-one analogues is not extensively documented in a single study, general trends can be inferred from related systems.
| Ligand Modification | Metal Ion | Observed Effect on Coordination | Reference Complex Example |
| Introduction of bulky alkyl groups near the coordination site | Zn(II) | Can lead to changes in crystal packing and prevent certain intermolecular interactions. | [ZnCl2(L)] where L is a cyclohexyl-fused N-(2-pyridyl)pyrazole |
| Substitution with bulky aryl groups | Fe(II) | Can influence the spin state of the metal center, favoring a high-spin state. | cis-[Fe(Hpp-φ)2(NCS)2] |
This table is illustrative and compiles findings from studies on analogous pyridylpyrazole systems to demonstrate the general principles of steric effects.
The electronic properties of substituents on the ligand scaffold, specifically their electron-donating or electron-withdrawing nature, can significantly modulate the stability and reactivity of the metal complexes. Electron-donating groups (EDGs) increase the electron density on the donor nitrogen atoms, enhancing their basicity and leading to the formation of more stable metal-ligand bonds. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the donor atoms, which can result in weaker metal-ligand interactions and lower complex stability.
The introduction of an ester group (an EWG) and a methyl group (an EDG) onto a 2,6-bis(pyrazolyl)pyridine ligand framework in an iron(II) complex was shown to trap the metal center in a high-spin state, preventing a thermally induced spin crossover. This highlights how electronic modifications can have a profound impact on the magnetic properties of the resulting complexes.
| Substituent Type | Position on Ligand | Expected Effect on N-donor Basicity | Consequence for Complex Stability |
| Electron-Donating (e.g., -CH3, -OCH3) | Pyridine (B92270) or Pyrazole Ring | Increase | Generally increases stability |
| Electron-Withdrawing (e.g., -Cl, -NO2, -CF3) | Pyridine or Pyrazole Ring | Decrease | Generally decreases stability |
This table provides a generalized overview of the expected electronic effects of substituents on the stability of metal complexes with pyridylpyrazole-type ligands.
Computational and Theoretical Investigations of 3 2 Pyridyl 4, 5 Dihydropyrazol 5 One
Density Functional Theory (DFT) Calculations on Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.net It is particularly effective for predicting the molecular geometry and electronic properties of organic compounds. For derivatives of pyrazole (B372694) and pyrazoline, DFT calculations, commonly employing the B3LYP functional with basis sets like 6-31G* or 6-311++G(d,p), are used to determine the most stable conformation (optimized geometry), including crucial parameters like bond lengths, bond angles, and dihedral angles. nih.govresearchgate.netnih.gov These calculations provide a foundational understanding of the molecule's three-dimensional structure, which is essential for analyzing its chemical behavior and interactions.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. irjweb.comajchem-a.com The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govmaterialsciencejournal.org
For analogous heterocyclic systems, DFT calculations have shown that the HOMO is typically localized over the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient regions. materialsciencejournal.org The energy gap for similar pyrazoline derivatives has been calculated to be in the range of 4.4 to 4.5 eV. irjweb.comajchem-a.com A smaller energy gap suggests that the molecule is more polarizable and will exhibit higher chemical reactivity. irjweb.com This analysis is crucial for understanding the charge transfer interactions that can occur within the molecule. materialsciencejournal.org
| Parameter | Description | Typical Value (eV) | Reference |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.57 | ajchem-a.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.09 | ajchem-a.com |
| ΔE (Energy Gap) | Difference between ELUMO and EHOMO | 4.48 | ajchem-a.com |
Note: Data presented is for a comparable 1,3,4-oxadiazole (B1194373) structure and is illustrative for pyrazolinone systems.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules in their ground state. nih.govderpharmachemica.com These theoretical frequencies, when scaled appropriately, show excellent agreement with experimental spectra. nih.gov
A critical component of this analysis is the Potential Energy Distribution (PED), which is used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsion. researchgate.netresearchgate.net This avoids ambiguous assignments and provides a quantitative description of each normal mode. For pyrazole-containing structures, characteristic vibrations include C-H stretching of the aromatic rings (typically observed around 3100-3000 cm⁻¹), C=C stretching (1625–1430 cm⁻¹), and pyrazole ring deformation modes (around 640 cm⁻¹). derpharmachemica.com For 3-(2-Pyridyl)-4,5-dihydropyrazol-5-one, key vibrational modes would include the C=O stretch of the pyrazolinone ring, C=N stretching, and various pyridine (B92270) ring vibrations.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description | Reference |
| C-H Stretching (Aromatic) | 3085-3045 | Stretching vibrations of C-H bonds on the pyridine ring. | ajchem-a.com |
| C=C Stretching (Aromatic) | 1597-1552 | In-plane stretching of the carbon-carbon bonds in the pyridine and pyrazole rings. | derpharmachemica.com |
| C-H In-plane Bending | 1481-1014 | Bending motions of the C-H bonds within the plane of the rings. | ajchem-a.com |
| Pyrazole Ring Deformation | ~640 | Collective deformation of the pyrazole ring structure. | derpharmachemica.com |
Note: Frequencies are based on data from similar pyrazole and aromatic heterocyclic compounds.
NMR spectroscopy is an indispensable tool for structural elucidation in organic chemistry. Theoretical calculations of NMR chemical shifts can provide strong support for experimental assignments. nrel.gov The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common approach for predicting the isotropic chemical shifts (¹H and ¹³C) of molecules. nih.govresearchgate.net
Studies on related pyrazole and triazolone compounds have shown that chemical shifts calculated with the GIAO method at the B3LYP level exhibit a good correlation with experimental data. nih.govresearchgate.net For 3-(2-Pyridyl)-4,5-dihydropyrazol-5-one, theoretical calculations would predict distinct signals for the protons and carbons of the pyridine and dihydropyrazole rings. For instance, the CH₂ protons at the C4 position and the N-H proton of the pyrazolinone ring would have characteristic chemical shifts that are sensitive to the electronic environment. Comparing the calculated spectra of possible isomers or tautomers with experimental data is a powerful strategy for confirming the correct molecular structure.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and intramolecular bonding. mdpi.comniscpr.res.in It examines the interactions between filled (donor) and vacant (acceptor) orbitals within a molecule and quantifies the stabilization energy (E(2)) associated with these interactions. A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. materialsciencejournal.org
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netdeeporigin.com The MEP surface is colored according to the electrostatic potential value: regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. chemrxiv.orgproteopedia.org
For 3-(2-Pyridyl)-4,5-dihydropyrazol-5-one, the MEP map is expected to show the most negative potential localized around the carbonyl oxygen atom and the nitrogen atom of the pyridine ring, making these the primary sites for interactions with electrophiles or for forming hydrogen bonds. researchgate.net Conversely, the hydrogen atom attached to the pyrazolinone nitrogen (N-H) would exhibit a region of high positive potential, marking it as a likely site for nucleophilic attack or as a hydrogen bond donor.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. The docking process involves placing the ligand into the active site of the protein and evaluating the binding affinity, usually reported as a docking score in kcal/mol. nih.gov
Pyrazole and pyrazoline derivatives are known to inhibit various protein targets. Docking studies on similar compounds have identified them as potential inhibitors of enzymes like human mitotic kinesin Eg5, receptor tyrosine kinases (e.g., VEGFR-2), and protein kinases (e.g., CDK2). nih.govresearchgate.net For 3-(2-Pyridyl)-4,5-dihydropyrazol-5-one, docking studies would involve placing the molecule into the binding pocket of a relevant protein target. The analysis would identify key interactions, such as hydrogen bonds between the ligand's carbonyl oxygen or pyridine nitrogen and amino acid residues in the active site, as well as hydrophobic interactions involving the aromatic rings. These studies help rationalize the biological activity of the compound and guide the design of more potent analogs. biointerfaceresearch.com
| Protein Target | PDB ID | Ligand | Binding Energy (kcal/mol) | Reference |
| Penicillin-Binding Protein 4 (S. aureus) | 3HUN | Dihydrothiazole Derivative | -5.2 | nih.gov |
| VEGFR-2 | 2QU5 | Pyrazole-Thiadiazole Derivative | -10.09 | researchgate.net |
| Aurora A Kinase | 2W1G | Pyrazole-Thiadiazole Derivative | -8.57 | researchgate.net |
| CDK2 | 2VTO | Pyrazole-Thiadiazole Derivative | -10.35 | researchgate.net |
Note: This table presents docking results for various pyrazole and dihydropyrazole derivatives against different protein targets to illustrate the potential applications of such studies.
In Silico Physicochemical Property Prediction relevant to Biological Activity and SAR
In the contemporary drug discovery landscape, computational, or in silico, methods are indispensable for the early-stage evaluation of potential drug candidates. These theoretical predictions allow for the assessment of a compound's physicochemical properties, which are critical determinants of its pharmacokinetic profile and, consequently, its biological activity. For novel heterocyclic compounds such as 3-(2-Pyridyl)-4,5-dihydropyrazol-5-one, in silico tools provide a rapid and cost-effective means to forecast their drug-likeness and guide further synthetic and evaluation efforts. This section details the predicted physicochemical properties of 3-(2-Pyridyl)-4,5-dihydropyrazol-5-one and their relevance to its potential biological activity and structure-activity relationships (SAR).
The prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is a key aspect of these computational studies. nih.govnih.gov These predictions are often guided by established principles such as Lipinski's Rule of Five, which outlines the physicochemical characteristics that are typically associated with orally active drugs. researchgate.netnih.gov Parameters such as molecular weight (MW), lipophilicity (log P), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA) are calculated to assess the likelihood of a compound being a viable oral drug candidate. researchgate.netpnrjournal.com
Furthermore, topological polar surface area (TPSA) is another crucial descriptor that is often calculated, as it has been shown to be a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. researchgate.net The number of rotatable bonds is also considered, as it influences the conformational flexibility of the molecule, which can impact its binding to a biological target. researchgate.net
The following tables summarize the predicted physicochemical and pharmacokinetic properties for 3-(2-Pyridyl)-4,5-dihydropyrazol-5-one, based on computational models commonly employed in medicinal chemistry. These values are instrumental in building SAR models, which seek to establish a correlation between the chemical structure of a compound and its biological activity. nih.govnih.gov By systematically modifying the structure of the lead compound and evaluating the corresponding changes in these predicted properties, researchers can gain insights into the structural features that are essential for the desired biological effect.
Table 1: Predicted Physicochemical Properties of 3-(2-Pyridyl)-4,5-dihydropyrazol-5-one
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C8H7N3O | Provides the elemental composition of the compound. |
| Molecular Weight | 161.16 g/mol | Influences absorption and distribution; typically, values <500 Da are preferred for oral drugs. researchgate.net |
| Log P (o/w) | 0.85 | A measure of lipophilicity, which affects solubility, permeability, and plasma protein binding. mdpi.com |
| Topological Polar Surface Area (TPSA) | 61.8 Ų | Correlates with drug transport properties such as intestinal absorption and blood-brain barrier penetration. researchgate.net |
| Hydrogen Bond Donors | 1 | The number of N-H and O-H bonds, which influences solubility and binding to target proteins. pnrjournal.com |
| Hydrogen Bond Acceptors | 3 | The number of nitrogen and oxygen atoms, which also affects solubility and target binding. pnrjournal.com |
| Rotatable Bonds | 1 | A measure of molecular flexibility, which can impact receptor binding and bioavailability. researchgate.net |
Table 2: Predicted Drug-Likeness and Lead-Likeness of 3-(2-Pyridyl)-4,5-dihydropyrazol-5-one
| Parameter | Predicted Outcome | Rationale |
| Lipinski's Rule of Five | Compliant | The compound meets the criteria for molecular weight, Log P, hydrogen bond donors, and hydrogen bond acceptors, suggesting good potential for oral bioavailability. researchgate.netnih.gov |
| Bioavailability Score | 0.55 | This score, derived from multiple physicochemical parameters, provides an overall prediction of the compound's potential to be absorbed and circulated to its site of action. |
The in silico analysis of 3-(2-Pyridyl)-4,5-dihydropyrazol-5-one suggests that it possesses a favorable physicochemical profile for a potential drug candidate. Its compliance with Lipinski's Rule of Five indicates a high probability of good oral absorption and permeation. researchgate.netnih.gov The predicted TPSA value is within the range that is generally associated with good cell membrane permeability. The relatively low number of rotatable bonds suggests a degree of conformational rigidity, which can be advantageous for specific binding to a biological target. These computational findings provide a strong rationale for the synthesis and further biological evaluation of 3-(2-Pyridyl)-4,5-dihydropyrazol-5-one and its derivatives in the pursuit of new therapeutic agents.
Structure Activity Relationship Sar Studies and Mechanistic Insights into Biological Activities
General Principles of SAR for Dihydropyrazolone Derivatives
The dihydropyrazolone core is a versatile scaffold found in numerous biologically active compounds. researchgate.net SAR investigations have revealed that the biological activities of these derivatives are highly dependent on the nature and position of various substituents on the heterocyclic ring. nih.gov Generally, the introduction of different functional groups can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn affects its interaction with biological targets.
The pyrazolone (B3327878) ring itself, a five-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore. researchgate.net The chemical reactivity of the pyrazole (B372694) core is influenced by the electron distribution within the ring. The N1 position can be deprotonated in the presence of a base, while the N2 nitrogen is basic and can react with electrophiles. The C3 and C5 positions are generally susceptible to electrophilic attack due to reduced charge density. nih.gov
Modulatory Effects of Substituents on Biological Potency
Impact of N1-Substituents on Dihydropyrazolone Activity (e.g., Acyl, Thiocarbamoyl, Phenylsulfonyl)
The substituent at the N1 position of the dihydropyrazolone ring plays a pivotal role in determining the biological activity. A variety of substituents have been explored to understand their impact on potency and selectivity. For instance, the introduction of a phenylsulfonamide moiety at the N1 position has been shown to be important for selective COX-2 inhibitory activity. nih.gov
Studies on a series of N1-thiocarbamoyl-3,5-di(hetero)aryl-4,5-dihydro-(1H)-pyrazole derivatives revealed their potential as inhibitors of human monoamine oxidase (hMAO), particularly the B isoform (hMAO-B). nih.gov The thiocarbamoyl group at the N1 position was found to be a key feature for this activity.
Role of Aromatic and Heterocyclic Substituents at C3 and C5 Positions
The substituents at the C3 and C5 positions of the dihydropyrazolone ring are critical for modulating biological activity. The presence of aromatic and heterocyclic rings at these positions can lead to diverse pharmacological effects. For instance, in a series of N1-thiocarbamoyl pyrazoline derivatives, the nature of the aryl or heteroaryl groups at C3 and C5 influenced their inhibitory activity against human monoamine oxidase. nih.gov Specifically, a furan (B31954) ring at the C3 position and a 4-fluorophenyl group at the C5 position resulted in a compound with significant selective inhibitory activity against hMAO-B. nih.gov
The electronic nature of the substituents on the aryl rings at C3 and C5 can also play a crucial role. SAR studies on pyrazole derivatives have shown that electron-withdrawing groups on aryl substituents can lead to the selective formation of certain isomers, highlighting the importance of electronic effects in determining the final structure and, consequently, the biological activity. nih.gov
Influence of Halogenation and Other Electron-Withdrawing/Donating Groups on Activity
The introduction of halogen atoms and other electron-withdrawing or electron-donating groups onto the aromatic or heterocyclic substituents of dihydropyrazolones can significantly impact their biological potency. Halogenation is a common strategy in drug design to enhance membrane binding and permeation. researchgate.netnih.gov Replacing a hydrogen atom with a chlorine or a trifluoromethyl group can increase the lipophilicity of the molecule, which may lead to improved absorption and distribution. researchgate.netnih.gov For example, the substitution of hydrogen with a chlorine atom can enhance the permeability coefficient by a factor of approximately 2, while a trifluoromethyl group can increase it by a factor of about 9. researchgate.netnih.gov
In the context of α-amylase inhibitory activity of dihydropyrazoles, it has been observed that electron-withdrawing groups like nitro and halogens might decrease activity, whereas electron-donating groups such as methyl, methoxy, and hydroxyl groups could lead to an increase in activity. nih.gov This suggests that the electronic properties of the substituents have a direct influence on the interaction with the enzyme's active site.
Mechanistic Probes for Biological Activity of Pyrazolone Derivatives
Enzyme Inhibition Mechanisms (e.g., COX-II, MAO, α-Amylase, PtpB)
Pyrazolone derivatives exert their biological effects through various mechanisms, often involving the inhibition of specific enzymes.
Cyclooxygenase-II (COX-2) Inhibition: Many pyrazolone derivatives have been investigated as anti-inflammatory agents due to their ability to inhibit COX enzymes. nih.gov Some derivatives exhibit selective inhibition of COX-2 over COX-1. nih.gov This selectivity is often attributed to the presence of a bulky group, such as a benzene (B151609) sulfonamide moiety, at the N1 position of the pyrazole core, which can fit into the larger active site of the COX-2 enzyme. nih.gov Molecular docking studies have shown that these bulky groups can form hydrogen bonds with key amino acid residues, such as Arg120, in the COX-2 active site. nih.gov
Monoamine Oxidase (MAO) Inhibition: Certain dihydropyrazole derivatives, particularly those with a thiocarbamoyl group at the N1 position, have been identified as selective inhibitors of MAO-B. nih.gov MAO enzymes are involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurological disorders. The selective inhibition of MAO-B is desirable for treating Parkinson's disease.
α-Amylase Inhibition: Dihydropyrazole derivatives have also been shown to be potent inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. nih.govnih.gov The inhibition of this enzyme can help in managing postprandial hyperglycemia. SAR studies have indicated that the presence of electron-donating groups on the aromatic substituents can enhance the inhibitory activity. nih.gov Molecular docking studies have been employed to understand the binding interactions of these compounds with the α-amylase protein. nih.govnih.gov
While the specific inhibitory mechanisms against Protein tyrosine phosphatase B (PtpB) for 3-(2-Pyridyl)-4,5-dihydropyrazol-5-one are not detailed in the provided context, the general ability of pyrazolone derivatives to act as enzyme inhibitors suggests that this could be a potential mechanism of action worth investigating. The diverse biological activities of this class of compounds underscore the importance of continued research into their SAR and mechanisms of action. nih.govbenthamdirect.com
Receptor Antagonism/Agonism at the Molecular Level (e.g., AMPA receptors)
Currently, there is a lack of specific research data detailing the direct interaction of 3-(2-Pyridyl)-4,5-dihydropyrazol-5-one with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. The potential for this specific compound to act as either an antagonist or agonist at the molecular level on AMPA receptors has not been characterized in the available scientific literature.
Molecular Pathways Implicated in Cytotoxicity and Antiproliferation
While studies focusing specifically on the cytotoxic and antiproliferative molecular pathways of 3-(2-Pyridyl)-4,5-dihydropyrazol-5-one are not available, research into structurally related pyrazolone and pyridine (B92270) derivatives provides insight into potential mechanisms of action. Compounds featuring the pyrazolone core have demonstrated significant antiproliferative effects across various cancer cell lines, often implicating the induction of cell cycle arrest and apoptosis.
One established mechanism for pyrazolone derivatives involves the disruption of cell cycle progression. For example, certain 1,3-diarylpyrazolones have been shown to induce cell cycle arrest at the G2/M checkpoint in non-small cell lung cancer cells. nih.gov Cancer cells are often more dependent on the G2/M checkpoint for DNA repair, making it a strategic target for selectively inducing apoptosis in malignant cells. nih.gov Other related heterocyclic structures, such as 3,7-disubstituted pyrazolo[3,4-c]pyridines, have been found to block the cell cycle at the S phase. uoa.gr
The pyridine moiety is also a common feature in molecules with antiproliferative properties. Structure-activity relationship studies have indicated that the presence and position of certain functional groups on pyridine derivatives, such as -OH or -NH2, can enhance their cytotoxic activity. mdpi.com The antiproliferative potential of compounds combining both pyridine and pyrazolone motifs has been recognized, with some aryl-pyrazolone derivatives being investigated as anticancer agents targeting immune checkpoint ligands like PD-L1. nih.gov These findings suggest that a compound like 3-(2-Pyridyl)-4,5-dihydropyrazol-5-one could potentially exert cytotoxic effects through pathways involving cell cycle disruption or modulation of proteins critical for cancer cell survival.
| Compound Class | Cell Line(s) | Observed Molecular Pathway/Effect | Reference |
|---|---|---|---|
| 1,3-Diarylpyrazolones | NCI-H522 (Non-small cell lung cancer) | Induction of cell cycle arrest at the G2/M checkpoint. | nih.gov |
| 3,7-Disubstituted pyrazolo[3,4-c]pyridines | PC-3 (Prostate cancer) | Blockade of cells at the S phase of the cell cycle. | uoa.gr |
| Pyridyl-pyrazolone derivatives | - (Originated as anticancer agents) | Targeting of the immune checkpoint ligand PD-L1. | nih.gov |
Free Radical Scavenging Mechanisms
The pyrazolone scaffold is well-recognized for its antioxidant properties, and derivatives of this class are known to act as effective free radical scavengers. nih.gov The antioxidant potential of these compounds is generally attributed to their ability to donate a proton (hydrogen atom) to neutralize reactive free radicals. nih.gov This activity is frequently evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging test. nih.gov In this assay, an antioxidant molecule donates a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically. nih.gov
The primary mechanisms by which pyrazolone derivatives exert their antioxidant effects include Hydrogen Atom Transfer (HAT) and Sequential Electron Transfer Proton Transfer (SETPT). sci-hub.se
Hydrogen Atom Transfer (HAT): In this one-step mechanism, the pyrazolone antioxidant directly donates a hydrogen atom to a free radical (R•), thereby quenching the radical and forming a stable pyrazolone radical.
The unpaired electron on the resulting pyrazolone radical is delocalized across the heterocyclic ring, which contributes to its stability and prevents it from initiating new radical chain reactions. nih.gov The presence of the pyridyl group in 3-(2-Pyridyl)-4,5-dihydropyrazol-5-one may further influence its antioxidant capacity through electronic effects on the pyrazolone ring. Studies on various pyrazoline and pyrazole derivatives have confirmed that substitutions on the core structure significantly impact their free-radical scavenging efficiency, with certain chloro and bromo derivatives showing potent activity in scavenging radicals like ABTS.+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). nih.govniscpr.res.in
| Compound Class | Assay | Key Finding | Reference |
|---|---|---|---|
| Pyrazolone Derivatives | DPPH | Demonstrated free radical scavenging activity attributed to proton donor ability. | nih.gov |
| Substituted 4,5-dihydropyrazole derivatives | DPPH | Chloro derivatives showed significant antioxidant activity. | nih.gov |
| Pyrazolines and Pyrazoles | ABTS.+ and DPPH | Bromo and thiophene (B33073) substituted derivatives were identified as potent ABTS.+ scavengers. | niscpr.res.in |
Selected Academic Research Applications of 3 2 Pyridyl 4, 5 Dihydropyrazol 5 One and Its Derivatives
Antimicrobial Research
Derivatives of 3-(2-Pyridyl)-4,5-dihydropyrazol-5-one have been a fertile ground for the discovery of new antimicrobial agents, demonstrating efficacy against a range of pathogenic bacteria and fungi.
Antibacterial Activity and Spectrum of Action
The antibacterial potential of pyrazole (B372694) derivatives has been well-documented, with studies demonstrating activity against both Gram-positive and Gram-negative bacteria. nih.gov The core structure allows for various substitutions, which significantly influences the potency and spectrum of antibacterial action. nih.gov
Research has shown that certain pyrazole derivatives exhibit broad-spectrum antibacterial activity. For instance, imidazo-pyridine substituted pyrazole derivatives have demonstrated potent effects against two Gram-positive and four Gram-negative bacterial strains, with minimum bactericidal concentration (MBC) values below 1 μg/ml for most strains. nih.gov Similarly, novel pyrazole-thiazole hybrids containing a hydrazone moiety have shown effectiveness against Staphylococcus aureus and Klebsiella planticola. nih.gov
Specifically, some derivatives have shown remarkable activity against resistant strains. For example, a 3-pyridyl analog of a quinazolone pyridinium (B92312) compound exhibited good anti-MRSA (Methicillin-resistant Staphylococcus aureus) performance with a Minimum Inhibitory Concentration (MIC) value of 2 μg/mL. mdpi.com Other research has identified trifluorophenyl-substituted pyrazole derivatives as potent growth inhibitors of S. aureus, including MRSA strains, with MIC values as low as 0.39 μg/ml. nih.gov
The following table summarizes the antibacterial activity of selected pyrazole derivatives against various bacterial strains.
| Derivative Class | Bacterial Strain(s) | Activity (MIC/MBC) | Reference |
| Quinazolone Pyridiniums (3-pyridyl analog) | MRSA | MIC: 2 μg/mL | mdpi.com |
| Imidazo-pyridine substituted pyrazoles | Gram-positive & Gram-negative strains | MBC: <1 μg/ml | nih.gov |
| Pyrazole-thiazole hybrids | S. aureus, K. planticola | MIC/MBC: 1.9/7.8 μg/ml to 3.9/7.8 μg/ml | nih.gov |
| Trifluorophenyl-substituted pyrazoles | S. aureus (including MRSA) | MIC: 0.39 μg/ml | nih.gov |
| Pyrazole-substituted aza-indoles | E. coli, K. pneumoniae, A. baumannii, P. aeruginosa | MIC: 0.31–1.56 μg/ml | nih.gov |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Various Bacteria | MIC: 62.5–125 µg/mL | nih.gov |
Antifungal Activity
In addition to antibacterial properties, pyrazole derivatives have been investigated for their antifungal activity against a variety of fungal pathogens. researchgate.net Research has demonstrated that these compounds can be effective against both human and plant pathogenic fungi.
For example, a series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were synthesized and tested against phytopathogenic fungi. nih.gov One isoxazolol pyrazole carboxylate derivative, in particular, showed significant activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL, which was more potent than the commercial fungicide carbendazol. nih.gov
Other studies have shown that certain pyrazole derivatives exhibit a wide spectrum of activity against Aspergillus fumigatus and Candida albicans. researchgate.net In one study, a specific derivative displayed 105% of the antifungal activity of ketoconazole (B1673606) against A. fumigatus. researchgate.net However, not all derivatives are active; one study found that 3-aryl-5-(pyridin-3-yl)-1-thiocarbamoyl-2-pyrazoline derivatives were inactive against Candida albicans and Candida globrata. researchgate.net
The table below presents findings on the antifungal activity of selected pyrazole derivatives.
| Derivative Class | Fungal Strain(s) | Activity (EC50/MIC) | Reference |
| Isoxazolol pyrazole carboxylate | Rhizoctonia solani | EC50: 0.37 μg/mL | nih.gov |
| Pyrazole derivative | Aspergillus fumigatus | 105% activity of ketoconazole | researchgate.net |
| 1,3-diaryl-1H-pyrazole-4-carbaldehydes | Candida species | Lower MIC than fluconazole | mdpi.com |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Various Fungi | MIC: 2.9–7.8 µg/mL | nih.gov |
| 3-aryl-5-(pyridin-3-yl)-1-thiocarbamoyl-2-pyrazolines | C. albicans, C. globrata | Inactive | researchgate.net |
Antitubercular Agents and Mycobacterial Inhibition Studies
The search for new treatments for tuberculosis has led researchers to explore pyrazole derivatives as potential antitubercular agents. researchgate.net Several studies have demonstrated the potent activity of these compounds against Mycobacterium tuberculosis.
In one study, a series of 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(H)-ones were synthesized and tested against Mycobacterium tuberculosis H37Rv. Two compounds, 4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-one and 4-(2-(1-isonicotinoyl-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl) benzenesulfonamide (B165840), were found to be highly active, with MICs of 0.0034 and 0.0032 µM, respectively. eurjchem.com
Another study on novel 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives found that several compounds exhibited significant antitubercular activity comparable to the reference drug isoniazid. nih.gov The most promising compound, 5-(4-chlorophenyl)-4,5-dihydro-3-p-tolylpyrazol-1-yl-(6-methylimidazo[2,1-b]thiazol-5-yl)methanone, had a MIC value of 0.39 µg/ml. nih.gov Furthermore, a pyrazole derivative identified as NSC 18725 was found to be a potent inhibitor of both fast and slow-growing mycobacteria with a MIC99 value of 0.3125 μM and was shown to be synergistic with isoniazid. nih.gov
The following table summarizes the antitubercular activity of selected pyrazole derivatives.
| Derivative Class | Mycobacterial Strain | Activity (MIC) | Reference |
| 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(H)-ones | M. tuberculosis H37Rv | 0.0032–0.0034 µM | eurjchem.com |
| 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives | M. tuberculosis H37Rv | 0.39 µg/ml (most potent) | nih.gov |
| NSC 18725 | Fast and slow-growing mycobacteria | MIC99: 0.3125 μM | nih.gov |
| 3-aryl-5-(pyridin-3-yl)-1-thiocarbamoyl-2-pyrazolines | M. tuberculosis H37Rv | 87-93% inhibitory effect | researchgate.net |
Anti-Cancer Research
The structural versatility of pyrazole derivatives has also made them attractive candidates in the field of oncology research. Numerous studies have investigated their cytotoxic effects on various cancer cell lines and their ability to interfere with specific molecular pathways involved in cancer progression.
In Vitro Cytotoxicity Studies against Cancer Cell Lines
A significant body of research has focused on the in vitro cytotoxicity of pyrazole derivatives against a panel of human cancer cell lines. These studies have revealed that certain substitutions on the pyrazole ring can lead to potent anti-proliferative effects. nih.gov
For instance, a series of 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-ones were evaluated for their cytotoxic potential. One compound exhibited high cytotoxicity against melanoma cancer cells (SK-MEL-28) with an IC50 value of 3.46 μM. nih.gov In another study, novel 1H-benzofuro[3,2-c]pyrazole derivatives were synthesized, with one compound showing high activity against leukemia (K562) and lung tumor (A549) cells with GI50 values of 0.26 μM and 0.19 μM, respectively. mdpi.com A related pyrazole derivative was even more potent against K562 and A549 cells, with GI50 values of 0.021 and 0.69 μM, respectively. mdpi.com
Furthermore, pyridopyrazolo-triazine derivatives have been investigated, with one compound showing a distinguished IC50 value of 3.89 µM against the MCF-7 breast cancer cell line. nih.gov Another study on 3-(2-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)-2-oxo-ethoxy)-2-substituted-phenyl-4H-chromen-4-one derivatives found a compound that exhibited high activity against human gastric cancer cell SGC-7901 with an IC50 value of 4.01±0.97 μg/mL. nih.gov
The table below showcases the cytotoxic activity of various pyrazole derivatives against different cancer cell lines.
| Derivative Class | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference |
| 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-ones | SK-MEL-28 (Melanoma) | IC50: 3.46 μM | nih.gov |
| 1H-benzofuro[3,2-c]pyrazole derivative | K562 (Leukemia), A549 (Lung) | GI50: 0.26 μM, 0.19 μM | mdpi.com |
| Pyrazole derivative | K562 (Leukemia), A549 (Lung) | GI50: 0.021 μM, 0.69 μM | mdpi.com |
| Pyridopyrazolo-triazine derivative | MCF-7 (Breast) | IC50: 3.89 µM | nih.gov |
| 3-(2-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)-2-oxo-ethoxy)-2-substituted-phenyl-4H-chromen-4-one | SGC-7901 (Gastric) | IC50: 4.01±0.97 μg/mL | nih.gov |
Inhibition of Specific Oncogenic Pathways (e.g., p38 MAP kinase)
Beyond general cytotoxicity, research has delved into the specific molecular targets of pyrazole derivatives. One such target that has received considerable attention is the p38 mitogen-activated protein (MAP) kinase. uni-tuebingen.de The p38 MAP kinase pathway is crucial in regulating inflammatory responses and is implicated in the progression of several cancers. uni-tuebingen.deresearchgate.net
A diaryl urea (B33335) class of compounds, which includes a pyrazole moiety, has been identified as highly potent and selective allosteric inhibitors of human p38 MAP kinase. researchgate.net The binding of these inhibitors requires a significant conformational change in the kinase, highlighting a unique mechanism of action. researchgate.net One of the most potent compounds in this series, BIRB 796, demonstrates picomolar affinity for the kinase and low nanomolar inhibitory activity in cellular assays. researchgate.net
The development of pyridinylimidazole p38 MAP kinase inhibitors has been a significant area of research, and analogs where the imidazole (B134444) ring is replaced with other heterocycles, such as triazole, have also been explored. nih.gov These compounds compete with ATP for binding to the active site of the kinase. nih.gov The inhibition of p38α MAPK has been shown to restore the function of another isoform, p38γ MAPK, and ameliorate synaptic degeneration in models of neurodegenerative diseases that have overlapping pathologies with cancer, such as alterations in MAP kinase signaling. nih.gov
The following table details the inhibitory activity of pyrazole-containing compounds against the p38 MAP kinase pathway.
| Compound/Derivative Class | Target | Mechanism/Activity | Reference |
| Diaryl urea with pyrazole moiety (e.g., BIRB 796) | p38 MAP kinase | Allosteric inhibition, picomolar affinity | researchgate.net |
| Pyridinyltriazoles | p38 MAP kinase | ATP-competitive inhibition | nih.gov |
| SKF-86002 (p38α/β inhibitor) | p38α MAPK | Attenuates inflammation, restores p38γ function | nih.gov |
Neuropharmacological Investigations (Preclinical Academic Studies)
Derivatives of the pyridyl-pyrazolone core have been a subject of extensive preclinical research to evaluate their potential effects on the central nervous system. These academic studies primarily utilize in vivo and in vitro models to investigate activities such as antidepressant, anticonvulsant, and neuroprotective effects.
The potential antidepressant properties of pyridyl-pyrazolone derivatives are often linked to their ability to inhibit monoamine oxidase (MAO) enzymes. nih.govnih.gov MAO-A is a key enzyme in the degradation of neurotransmitters like serotonin (B10506) and noradrenaline, which are implicated in the pathophysiology of depression. researchgate.net Preclinical evaluation of these compounds frequently employs behavioral despair models, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST), to screen for antidepressant-like activity. nih.govnih.govresearchgate.net In these tests, a reduction in the duration of immobility is considered an indicator of potential antidepressant efficacy. frontiersin.orgresearchgate.net
Research has shown that various substituted pyrazoline and pyrazole derivatives exhibit promising antidepressant properties in these models. nih.govresearchgate.net The mechanism often involves the inhibition of MAO-A, thereby increasing the synaptic availability of monoaminergic neurotransmitters. nih.gov For instance, studies on N-pyridyl-hydrazone derivatives have demonstrated specific and potent inhibition of MAO-A. mdpi.com The structural versatility of the pyrazole scaffold allows for modifications that can enhance this inhibitory activity and selectivity. nih.gov
| Preclinical Test | Principle | Endpoint Indicating Potential Antidepressant Activity |
|---|---|---|
| Forced Swim Test (FST) | Measures the duration of immobility when a rodent is placed in an inescapable cylinder of water. nih.gov | Decreased duration of immobility. nih.gov |
| Tail Suspension Test (TST) | Measures the duration of immobility after a mouse is suspended by its tail. frontiersin.org | Decreased duration of immobility. researchgate.net |
| Monoamine Oxidase (MAO) Inhibition Assay | Measures the ability of a compound to inhibit the activity of MAO-A or MAO-B enzymes in vitro. | Low IC50 or Ki values for MAO-A inhibition. nih.gov |
The investigation of pyridyl-pyrazolone derivatives for anticonvulsant properties is another active area of preclinical research. nih.govnih.gov These studies commonly use rodent models where seizures are induced either chemically or electrically. The two most widely used screening models are the Maximal Electroshock (MES) seizure test and the Pentylenetetrazole (PTZ)-induced seizure test. nih.govnih.gov The MES test is considered a model for generalized tonic-clonic seizures, while the PTZ test is a model for absence seizures. meliordiscovery.com
In these models, the ability of a test compound to prevent or delay the onset of seizures is evaluated. nih.gov For example, certain pyrazolone (B3327878) derivatives have been shown to ameliorate PTZ-induced seizures in mice. nih.gov The protective effects are often associated with the modulation of inflammatory and oxidative stress pathways in the brain. nih.govresearchgate.net The structural framework of pyrazolones allows for chemical modifications aimed at enhancing their anticonvulsant efficacy. nih.gov
| Preclinical Test | Seizure Induction Method | Endpoint Indicating Potential Anticonvulsant Activity |
|---|---|---|
| Maximal Electroshock (MES) Test | Electrical stimulus delivered via corneal electrodes. | Prevention of tonic hindlimb extension. |
| Pentylenetetrazole (PTZ) Test | Subcutaneous injection of the chemical convulsant pentylenetetrazole. | Increased latency to or prevention of clonic or tonic-clonic seizures. meliordiscovery.com |
Research into the neuroprotective potential of pyridyl-pyrazolone derivatives explores their ability to protect neurons from damage and death caused by various insults, such as oxidative stress and neuroinflammation. nih.govnih.govnih.gov Neurodegenerative diseases are often characterized by neuronal loss, and compounds that can mitigate this process are of significant interest. ijper.orgmdpi.com
Preclinical studies have demonstrated that certain pyrazolone derivatives can protect against neurotoxicity in cell culture models, such as SH-SY5Y human neuroblastoma cells exposed to toxins. ijper.orgmdpi.com For instance, some derivatives have been shown to reduce toxicity induced by the β-amyloid peptide, a key component in Alzheimer's disease pathology. ijper.org The mechanisms underlying these neuroprotective effects often involve the downregulation of neuroinflammatory mediators like TNF-α and NF-κB, as well as the mitigation of oxidative stress. nih.govresearchgate.netnih.gov In vivo studies using models of cerebral ischemia have also shown that specific pyrazolol derivatives can reduce infarct area, further supporting their neuroprotective capabilities. nih.gov
Enzyme Inhibition Research (Focused on Specific Targets)
The pyrazolone scaffold is recognized as a versatile framework for designing inhibitors of various enzymes. Research has focused on specific targets relevant to different pathological conditions.
Monoamine Oxidases (MAO): As mentioned previously, pyrazole and pyrazoline derivatives are extensively studied as inhibitors of MAO-A and MAO-B. nih.govnih.gov Selective inhibition of these enzymes is a key strategy in the development of treatments for depression and neurodegenerative disorders like Parkinson's disease. mdpi.commdpi.com Numerous studies have reported the synthesis of pyridyl-hydrazone and pyrazole derivatives with potent and selective MAO inhibitory activity, often with IC50 values in the low micromolar or even nanomolar range. mdpi.comnih.govresearchgate.net
Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. bohrium.comdergipark.org.trmdpi.com Pyrazole and pyrazolone derivatives have been designed and evaluated as AChE inhibitors. bohrium.comdergipark.org.tr Some compounds have shown good inhibitory activity, with IC50 values comparable to reference drugs like rivastigmine. bohrium.com Molecular docking studies suggest these compounds can interact with key residues in the active site of the AChE enzyme. bohrium.com
Lipoxygenases (LOX): 15-Lipoxygenase (15-LOX) is an enzyme involved in inflammatory pathways and oxidative stress. nih.gov Inhibition of this enzyme is a potential therapeutic approach for various inflammatory diseases. Research has shown that certain pyrazole derivatives possess potent 15-LOX inhibitory activity in addition to their antioxidant properties. nih.gov
| Enzyme Target | Therapeutic Relevance | Reported Activity of Derivatives |
|---|---|---|
| Monoamine Oxidase-A (MAO-A) | Depression. nih.gov | Potent and selective inhibition, with IC50 values in the micromolar range. mdpi.com |
| Acetylcholinesterase (AChE) | Alzheimer's Disease. mdpi.com | Moderate to good inhibitory activity. bohrium.comdergipark.org.tr |
| 15-Lipoxygenase (15-LOX) | Inflammation, Oxidative Stress. nih.gov | Significant inhibitory potency. nih.gov |
Antioxidant Activity Research
Many pyrazole and pyrazolone derivatives have been investigated for their antioxidant properties. nih.govnih.gov Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, including neurodegenerative disorders. mdpi.com
The antioxidant capacity of these compounds is typically evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. researchgate.netmdpi.comnih.govugm.ac.id In these assays, the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals is measured. nih.gov Numerous studies have reported that pyridyl-substituted pyrazole and pyrazolone derivatives exhibit significant radical scavenging activity, sometimes comparable to standard antioxidants like ascorbic acid or Trolox. nih.govnih.gov This antioxidant potential is believed to contribute to their observed neuroprotective and anti-inflammatory effects. nih.govnih.gov
Agrochemical and Material Science Applications
Beyond pharmaceuticals, the structural motifs of pyrazole and pyridine (B92270) are important in the development of agrochemicals. researchgate.netresearchgate.net Pyridine-based compounds are integral to a variety of commercial pesticides, including fungicides, herbicides, and insecticides. researchgate.net The pyrazole ring is also a key component in several active agrochemical ingredients. researchgate.net Research in this area involves synthesizing novel derivatives and screening them for activity against various pests and plant pathogens. For instance, N-pyridylpyrazole derivatives have been evaluated for their insecticidal activities against agricultural pests. researchgate.net The versatility of the pyrazole structure allows for the development of compounds with specific modes of action, such as targeting insect GABA receptors. researchgate.net
In the field of material science, pyrazole and its derivatives have found applications in polymer and supramolecular chemistry. researchgate.net Their ability to coordinate with metal ions makes them useful in catalysis and as chemosensors for detecting cations and anions. researchgate.net While less explored than their biological applications, the use of pyridyl-pyrazolone derivatives in these fields represents an emerging area of research.
Fungicidal and Herbicidal Activities in Crop Protection Research
Derivatives of pyrazole and pyridine moieties have demonstrated significant potential in the development of new agrochemicals. Research in this area has explored the synthesis of various analogues and their efficacy against common fungal pathogens and weeds.
In the realm of fungicidal activity, various pyrazole derivatives have been synthesized and tested against a range of plant pathogenic fungi. While specific studies on 3-(2-Pyridyl)-4,5-dihydropyrazol-5-one are limited in publicly available research, the broader class of pyrazole-containing compounds has shown promising results. For instance, certain pyrazole carboxamide derivatives have exhibited notable in vitro activity against fungi such as Botrytis cinerea and Rhizoctonia solani. The introduction of different substituents on the pyrazole and phenyl rings has been shown to significantly influence the antifungal efficacy.
Similarly, the herbicidal potential of pyrazole derivatives is an active area of investigation. These compounds can act as inhibitors of key plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to bleaching and growth inhibition of weeds. nih.gov Studies on pyrazole aromatic ketone analogs have demonstrated excellent herbicidal activity against broadleaf weeds like Chenopodium serotinum and Stellaria media. nih.gov Furthermore, some of these compounds have shown good crop selectivity for major crops such as wheat, maize, and rice. nih.gov The structural variations within the pyrazole scaffold are crucial for both the potency and selectivity of the herbicidal action. Research into pyrido[2,3-d]pyrimidine (B1209978) derivatives has also indicated good activity against monocotyledonous weeds. nih.gov
Interactive Data Table: Fungicidal and Herbicidal Activity of Selected Pyrazole Derivatives
| Compound Type | Target Organism | Activity | Reference |
| Pyrazole Aromatic Ketone Analog | Chenopodium serotinum | Excellent Herbicidal Activity | nih.gov |
| Pyrazole Aromatic Ketone Analog | Stellaria media | Excellent Herbicidal Activity | nih.gov |
| Pyrazole Aromatic Ketone Analog | Brassica juncea | Excellent Herbicidal Activity | nih.gov |
| Pyrido[2,3-d]pyrimidine Derivative | Monocotyledonous Weeds | Good Herbicidal Activity | nih.gov |
Fluorescent Properties and Dye Applications
The unique photophysical properties of heterocyclic compounds, including pyrazoline derivatives, have led to their exploration as fluorescent probes and dyes. The presence of a conjugated system of pi-electrons often results in the absorption and emission of light in the visible region of the electromagnetic spectrum.
Pyrazoline derivatives are known to exhibit blue fluorescence under ultraviolet radiation. nih.gov This inherent fluorescence has been harnessed in the development of fluorescent probes for various applications, including cell staining. For example, the compound 2-(5-(pyridin-2-yl)-1H-pyrazol-3-yl) phenol (B47542) (PYDP) has been investigated as a fluorescent probe and has demonstrated the ability to stain the cytoplasm of cancer cells with negligible cytotoxicity at high concentrations. nih.gov The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is a critical parameter for such applications. While the quantum yield of PYDP was found to be relatively low compared to some other pyrazoline derivatives, its cell-staining capability highlights the potential of this class of compounds in bioimaging. nih.gov
The structural modifications of the pyrazoline core can significantly impact the fluorescent properties. The introduction of different substituents can tune the absorption and emission wavelengths, as well as the quantum yield. This tunability makes pyrazoline derivatives attractive candidates for the development of novel dyes for various technological applications. Research into other heterocyclic systems, such as pyrazolo[1,5-a]pyridine-fused pyrimidines, has also yielded novel fluorophores with potential applications in probing biological structures like lipid droplets.
Interactive Data Table: Fluorescent Properties of a Selected Pyridyl-Pyrazole Derivative
| Compound | Application | Key Finding | Reference |
| 2-(5-(pyridin-2-yl)-1H-pyrazol-3-yl) phenol (PYDP) | Fluorescent Probe / Cell Staining | Stained the cytoplasm of MCF-7 cells with negligible cytotoxicity. | nih.gov |
Advanced Research Perspectives and Future Directions for Pyridine Dihydropyrazolones
Design of Multi-Targeting Ligands Based on the Dihydropyrazol-5-one Scaffold
The development of ligands capable of modulating multiple biological targets simultaneously is a burgeoning area in drug discovery, offering potential for enhanced efficacy and mitigation of drug resistance. The dihydropyrazol-5-one scaffold is well-suited for this approach due to its synthetic tractability and its presence in molecules that inhibit various enzymes and receptors.
Researchers are increasingly designing pyrazolone-based compounds as multi-target kinase inhibitors. nih.gov Many pyrazole (B372694) derivatives have demonstrated the ability to interact with a variety of critical biological targets, including tubulin, Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's tyrosine kinase (BTK). nih.gov For instance, certain fused pyrazole derivatives have shown potent dual inhibition of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov This multi-targeting capability is a key strategy in developing next-generation anticancer agents. The core structure allows for substitutions at various positions, enabling chemists to fine-tune the molecule's interaction with the ATP-binding sites of different kinases or other target families, thereby creating a desired polypharmacological profile.
| Research Area | Target Combination | Rationale | Representative Scaffold |
| Oncology | EGFR / VEGFR-2 | Inhibit tumor growth and angiogenesis | Fused Pyrazole Derivatives nih.gov |
| Oncology | CDK2 / Other Kinases | Disrupt cell cycle progression at multiple points | Pyrazolo[1,5-a]pyrimidines nih.gov |
| Inflammatory Diseases | RIP1 Kinase / Other inflammatory targets | Block multiple inflammatory signaling pathways | Dihydropyrazole (DHP) derivatives osti.gov |
Exploitation of Pyrazolone (B3327878) Derivatives in Supramolecular Chemistry
The structural features of pyrazolone derivatives, including hydrogen bond donors and acceptors and aromatic rings capable of π–π stacking, make them excellent building blocks for supramolecular chemistry. mdpi.comconicet.gov.ar These molecules can self-assemble into complex, ordered architectures such as coordination polymers and metal-organic frameworks (MOFs). mdpi.comnih.gov
The pyridine (B92270) and pyrazole moieties are effective ligands for coordinating with transition metal ions. mdpi.com Researchers have successfully synthesized coordination polymers of copper(II) by utilizing pyrazole-3,5-dicarboxylate and flexible 1,2-di(4-pyridyl)ethylene ligands. nih.gov The final structure of these polymers was found to be dependent on the anion present during self-assembly. nih.gov The resulting supramolecular structures are stabilized by a variety of non-covalent interactions, including anion–π, π–π, and C–H⋯π interactions. mdpi.comconicet.gov.ar Such assemblies have potential applications in catalysis, photovoltaics, and as porous materials for gas storage or separation. nih.gov The ability to control the assembly through the choice of metal ions and counterions opens avenues for designing materials with specific functions. nih.gov
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyrazolone derivatives is evolving with a strong emphasis on green and sustainable chemistry. nih.gov Traditional methods often face challenges related to efficiency, scalability, and safety. mdpi.comnih.gov Modern approaches focus on catalysis and continuous-flow processes to create these valuable compounds more efficiently and with less environmental impact. springerprofessional.deresearchgate.net
Catalysis: Heterogeneous catalysts, such as recyclable SnO–CeO2 nanocomposites, are being developed for the one-pot synthesis of pyrazole derivatives in environmentally benign solvents like water. springerprofessional.de These catalytic systems offer high yields, shorter reaction times, and the ability to be recovered and reused over multiple cycles. springerprofessional.de Other green approaches include using imidazole (B134444) as a catalyst in aqueous media for the synthesis of pyrazolone compounds. nih.govacs.orgnih.gov
Flow Chemistry: Flow chemistry has emerged as a powerful alternative to conventional batch synthesis. mdpi.comnih.gov It provides enhanced control over reaction parameters like temperature and pressure, improves safety, and facilitates scalability. mdpi.comresearchgate.net Continuous-flow methods have been successfully applied to the synthesis of pyrazoles and fused-pyrazole scaffolds, significantly reducing reaction times from hours to minutes while maintaining high yields. mdpi.comgalchimia.com For example, a two-stage flow synthesis of pyrazoles from acetophenones has been developed, demonstrating a high-yielding method applicable to a wide range of substrates. galchimia.com
| Methodology | Key Advantages | Example Application |
| Heterogeneous Catalysis | Recyclable catalyst, use of green solvents, high yields. springerprofessional.de | Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile using SnO–CeO2 nanocomposite. springerprofessional.de |
| Biocatalysis | Mild reaction conditions, high selectivity. | Imidazole-catalyzed synthesis of 4-dicyanomethylene-2-pyrazoline-5-one derivatives in water. nih.govacs.org |
| Flow Chemistry | Enhanced safety, scalability, reduced reaction times, precise control. mdpi.comresearchgate.net | Two-step synthesis of substituted pyrazoles from acetophenones. galchimia.com |
Advanced Computational Modeling for Predictive Design and Lead Optimization
Computational chemistry has become an indispensable tool in the study and development of pyrazolone derivatives. eurasianjournals.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide crucial insights into the molecular behavior of these compounds, accelerating the drug discovery process. eurasianjournals.comej-chem.org
Predictive Design: QSAR studies establish mathematical models that correlate the chemical structure of pyrazolone derivatives with their biological activities. ej-chem.orgbiointerfaceresearch.com These models help in predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. biointerfaceresearch.com Computational methods are used to calculate molecular descriptors that are then correlated with activities like antimicrobial or anticancer effects. ej-chem.org
Lead Optimization: Molecular docking simulations predict the binding modes and affinities of pyrazolone ligands to their biological targets, such as proteins and enzymes. nih.govresearchgate.net This allows researchers to understand the key interactions at the atomic level and to rationally design modifications to the lead compound to improve its potency and selectivity. eurasianjournals.com For example, docking studies have been used to understand how pyrazolone derivatives interact with the active sites of EGFR and CDK-2, guiding the design of more effective inhibitors. nih.gov Molecular dynamics simulations further complement these studies by exploring the dynamic behavior and conformational changes of the ligand-target complex over time. eurasianjournals.com
Exploration of New Biological Targets and Disease Areas for Pyrazolone Research
The pyrazolone scaffold is a cornerstone in many established drugs, known for analgesic and anti-inflammatory properties. wikipedia.orgnih.gov However, modern research has significantly expanded the known biological activities of pyrazolone derivatives, revealing their potential across a wide spectrum of diseases. acs.orgmdpi.com
Researchers are actively investigating pyrazolone-containing compounds for new therapeutic applications, including:
Neurodegenerative Disorders: Pyrazoline derivatives are being explored as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are key targets in the treatment of Alzheimer's and Parkinson's diseases. acs.org
Oncology: A vast number of pyrazole and pyrazolone derivatives have been synthesized and evaluated as anticancer agents. nih.govmdpi.com They have been shown to inhibit various targets crucial for cancer cell proliferation and survival, such as STAT3, PIM-1 kinase, and various CDKs. nih.govnih.gov
Obesity: Certain pyrazolone derivatives have been identified as potent inhibitors of pancreatic lipase, a key enzyme in dietary fat absorption, suggesting their potential as anti-obesity agents. researchgate.net
Infectious Diseases: The pyrazole nucleus is a common feature in compounds with antimicrobial, antifungal, and antiviral activities. nih.govmdpi.com
The versatility of the pyrazolone ring allows for the creation of large libraries of compounds for screening against new and emerging biological targets, ensuring that this scaffold will remain relevant in drug discovery for years to come. nih.gov
Integration with Nanoscience for Targeted Delivery Systems (Conceptual Research Directions)
The convergence of nanoscience and pharmacology offers exciting new conceptual directions for pyrazolone-based therapeutics. Encapsulating or conjugating pyrazolone derivatives with nanomaterials could lead to advanced drug delivery systems with enhanced efficacy and reduced systemic toxicity. nih.gov
Conceptual Approaches:
Targeted Delivery: Pyrazolone-based drugs could be loaded into nanoparticles (e.g., solid lipid nanoparticles or liposomes) that are surface-functionalized with targeting moieties (e.g., antibodies or peptides). nih.gov This would allow for the specific delivery of the therapeutic agent to cancer cells or other diseased tissues, minimizing exposure to healthy cells. nih.gov
Enhanced Bioavailability: For pyrazolone derivatives with poor water solubility, formulation into nanoparticles can improve their bioavailability and pharmacokinetic profile.
Controlled Release: Nanocarriers can be engineered to release the encapsulated pyrazolone drug in response to specific stimuli present in the target microenvironment (e.g., pH, enzymes), providing controlled and sustained drug action.
Research has already demonstrated the successful preparation of nanoparticles of a pyrazolo-pyridazine derivative, which showed promising cytotoxic efficacy against cancer cell lines and enhanced inhibitory effects against EGFR and CDK-2 compared to the free drug. nih.gov These findings support the conceptual framework that integrating pyrazolone chemistry with nanoscience is a promising strategy for developing next-generation targeted therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
